molecular formula C15H11FN4O2S B12019699 4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 577789-70-9

4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12019699
CAS No.: 577789-70-9
M. Wt: 330.3 g/mol
InChI Key: FPRQPEHOSIOUMF-CAOOACKPSA-N
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Description

4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS RN: 577789-70-9; MFCD04027246) is a Schiff base-triazole-thione hybrid compound characterized by a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 3 and a 3,4-dihydroxybenzylideneimino moiety at position 4 . This compound is synthesized via condensation of 4-amino-triazole-thione intermediates with aldehydes under acidic conditions, a method widely used for analogous Schiff base-triazole derivatives .

Properties

CAS No.

577789-70-9

Molecular Formula

C15H11FN4O2S

Molecular Weight

330.3 g/mol

IUPAC Name

4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11FN4O2S/c16-11-4-2-1-3-10(11)14-18-19-15(23)20(14)17-8-9-5-6-12(21)13(22)7-9/h1-8,21-22H,(H,19,23)/b17-8+

InChI Key

FPRQPEHOSIOUMF-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3,4-dihydroxybenzaldehyde with 3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds that showed promising activity against bacterial strains and fungi. The presence of the dihydroxybenzylidene group enhances the antimicrobial efficacy of the triazole scaffold by possibly increasing lipophilicity and facilitating membrane penetration .

Anti-inflammatory Effects

Compounds similar to 4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione have been investigated for their anti-inflammatory properties. For instance, analogs have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. The incorporation of fluorine atoms in the structure may enhance binding affinity and selectivity towards COX enzymes .

Anticancer Activity

Triazole derivatives have emerged as potential anticancer agents due to their ability to modulate various signaling pathways involved in cancer progression. The specific compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells through mechanisms involving reactive oxygen species (ROS) generation .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole compounds is critical for optimizing their biological activity. The presence of hydroxyl groups on the benzylidene moiety has been correlated with increased potency against specific targets. Studies indicate that modifications on the phenyl ring significantly affect the compound's interaction with biological targets, leading to enhanced therapeutic effects .

Case Studies

StudyFindings
Cardoso et al. (2016)Investigated various triazole derivatives for antimicrobial activity; found that certain modifications led to increased effectiveness against resistant strains .
Chahal et al. (2023)Reported anti-inflammatory effects of similar compounds; noted that fluorination improved COX-II inhibition .
PMC Study (2020)Evaluated anticancer properties; indicated potential for inducing apoptosis in specific cancer cell lines through ROS pathways .

Mechanism of Action

The mechanism of action of 4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The dihydroxybenzylidene moiety can interact with enzymes or receptors, modulating their activity. The triazole ring may also play a role in binding to specific sites on proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dihydroxybenzylidene group in the target compound provides superior hydrogen-bonding capacity compared to non-polar (e.g., tert-butyl) or electron-withdrawing (e.g., Cl, NO₂) substituents .

Structural and Crystallographic Insights

  • Single-crystal X-ray studies (e.g., compound 6a in ) confirm the E-configuration of the C=N bond and the thione tautomer as the dominant form, critical for stability and intermolecular interactions .
  • The dihydroxy group in the target compound may form intramolecular hydrogen bonds, as seen in analogous catechol-containing structures .

Biological Activity

The compound 4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C15H13FN4O3S\text{C}_{15}\text{H}_{13}\text{F}\text{N}_4\text{O}_3\text{S}

This compound features a triazole ring with a thione group and is substituted with a 2-fluorophenyl and a dihydroxybenzylidene moiety. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
47eT47D (Breast)43.4
47fHCT-116 (Colon)6.2
55.7 TZHT29 (Colon)Not specified

The compound 55.7 TZ , for example, demonstrated cytotoxic activity against HT29 cells and was noted for its ability to inhibit phospholipid-dependent kinase 1, leading to significant delays in the cell cycle progression .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored extensively. Compounds containing the triazole-thione framework have shown effectiveness against various pathogens:

PathogenActivity
Staphylococcus aureusStrong activity
Escherichia coliModerate activity
Candida albicansEffective

In vitro studies indicated that certain derivatives exhibited superior antimicrobial effects compared to traditional antibiotics like streptomycin .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, the compound has been investigated for additional pharmacological properties:

  • Antioxidant Effects : Several studies have indicated that triazole derivatives possess antioxidant properties that can mitigate oxidative stress in cells.
  • Anti-inflammatory Activity : Compounds from the same class have been shown to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Case Studies

A notable study evaluated the synthesis and biological evaluation of various triazole derivatives. Among these, the derivatives with methoxy or hydroxyl substitutions demonstrated enhanced biological activity. The study highlighted that structural modifications significantly influence the pharmacological profile of these compounds .

Synthesis Methods

The synthesis of 4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves:

  • Condensation Reactions : Combining appropriate arylidene compounds with thiosemicarbazides under acidic or basic conditions.
  • Cyclization Processes : Utilizing heat or catalysts to promote the formation of the triazole ring.

These methods not only facilitate the creation of the desired compound but also allow for variations that can lead to derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

  • Methodology : The compound can be synthesized via a Schiff base condensation reaction. A typical approach involves refluxing 4-amino-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 3,4-dihydroxybenzaldehyde in ethanol, catalyzed by a mild acid (e.g., H₂SO₄). The reaction mixture is purified via recrystallization from methanol or ethanol to yield the final product. Reaction conditions (e.g., solvent polarity, temperature, and molar ratios) should be optimized to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are used to confirm the Schiff base linkage (imine proton at δ 8.5–9.0 ppm) and substituent positions (e.g., fluorophenyl aromatic signals).
  • FT-IR : Key peaks include ν(C=N) at ~1600 cm⁻¹ and ν(S-H) at ~2500 cm⁻¹ (if present).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···S or N–H···O interactions), critical for understanding stability and reactivity .

Q. How can solubility challenges be addressed during biological assays?

  • Methodology : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in PBS or cell culture media. For in vivo studies, consider nanoformulation or co-solvency with cyclodextrins to enhance bioavailability .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For example, the 3,4-dihydroxybenzylidene group may exhibit strong electron-donating effects, influencing redox behavior and binding affinity to biological targets .

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Standardized assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and control compounds (e.g., doxorubicin).
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) to isolate contributions to activity .

Q. How can hydrogen-bonding networks in the crystal structure inform drug design?

  • Methodology : X-ray data reveal intermolecular interactions (e.g., O–H···S or N–H···O) that stabilize the solid-state structure. These motifs can mimic binding interactions with biological targets (e.g., enzyme active sites), guiding derivatization for enhanced binding .

Q. What experimental controls are essential for assessing antioxidant activity?

  • Methodology :

  • Positive controls : Ascorbic acid or Trolox for DPPH/ABTS radical scavenging assays.
  • Negative controls : Solvent-only samples to rule out assay interference.
  • Dose-response curves : Ensure linearity in the tested concentration range (typically 1–100 µM) .

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